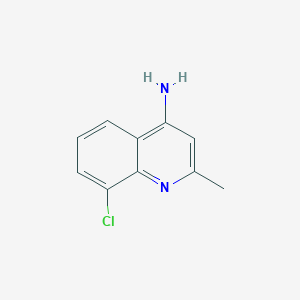

8-Chloro-2-methylquinolin-4-amine

Description

BenchChem offers high-quality 8-Chloro-2-methylquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-methylquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKCARPGGOSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499343 | |

| Record name | 8-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68017-48-1 | |

| Record name | 8-Chloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 8-Chloro-2-methylquinolin-4-amine

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloro-2-methylquinolin-4-amine

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarials like Chloroquine.[1][2] The specific analogue, 8-Chloro-2-methylquinolin-4-amine, serves as a critical intermediate and a valuable building block in the development of novel bioactive compounds. Its synthesis and rigorous characterization are paramount for ensuring the quality and reproducibility of research in drug discovery. This guide provides a comprehensive, field-proven methodology for the synthesis of 8-Chloro-2-methylquinolin-4-amine, grounded in established chemical principles. It further details the analytical workflows required for its complete structural elucidation and purity verification, intended for researchers, chemists, and professionals in pharmaceutical development.

Rationale and Significance

The quinoline ring system is a privileged scaffold in drug discovery due to its ability to interact with various biological targets. The 4-aminoquinoline derivatives, in particular, have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][3] The strategic placement of substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological efficacy. The 8-chloro substituent in the target molecule is an electron-withdrawing group that can significantly influence the molecule's reactivity and metabolic stability, while the 2-methyl group can impact its steric profile and binding interactions. A robust and well-documented synthetic and characterization protocol is therefore essential for any research program utilizing this key intermediate.

Synthetic Strategy and Protocol

The synthesis of 8-Chloro-2-methylquinolin-4-amine is a multi-step process that leverages classical heterocyclic chemistry reactions. The chosen pathway is designed for reliability and scalability, proceeding via a quinolin-4-ol intermediate. This approach, based on the Conrad-Limpach reaction, ensures high regioselectivity and provides a solid foundation for producing high-purity material.

Overall Synthetic Pathway

The synthesis proceeds in three primary stages:

-

Condensation: Reaction of 2-chloroaniline with ethyl acetoacetate to form the key enaminone intermediate, ethyl 3-((2-chlorophenyl)amino)but-2-enoate.

-

Cyclization: High-temperature intramolecular cyclization of the enaminone to yield 8-Chloro-2-methylquinolin-4-ol.

-

Amination via Chlorination: Conversion of the quinolin-4-ol to the 4-chloro intermediate, followed by nucleophilic aromatic substitution (SNAr) to install the final 4-amino group.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for 8-Chloro-2-methylquinolin-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-((2-chlorophenyl)amino)but-2-enoate

-

Rationale: This condensation reaction forms the crucial C-N bond and sets up the precursor for cyclization. An acid catalyst, like p-toluenesulfonic acid, is used to activate the carbonyl group of the ketoester, facilitating nucleophilic attack by the aniline. Toluene is used as a solvent with a Dean-Stark apparatus to azeotropically remove the water formed, driving the reaction to completion.

-

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-chloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure. The resulting crude oil or solid is the desired enaminone intermediate and can often be used in the next step without further purification.

-

Step 2: Synthesis of 8-Chloro-2-methylquinolin-4-ol

-

Rationale: This is a thermally driven intramolecular cyclization (Conrad-Limpach synthesis). A high-boiling, inert solvent like diphenyl ether is required to achieve the necessary temperature (typically >220 °C) for the reaction to proceed efficiently.[4] At this temperature, the enaminone undergoes cyclization onto the aromatic ring followed by tautomerization to form the stable quinolin-4-ol.

-

Protocol:

-

In a pre-heated high-temperature reaction setup, add diphenyl ether and heat to ~250 °C.

-

Slowly add the crude ethyl 3-((2-chlorophenyl)amino)but-2-enoate from the previous step to the hot diphenyl ether.

-

Maintain the temperature for 15-30 minutes, monitoring the reaction by TLC.

-

Allow the mixture to cool to room temperature. Upon cooling, the product will precipitate.

-

Dilute the mixture with hexane or diethyl ether to further precipitate the product and filter the solid.

-

Wash the collected solid thoroughly with hexane or diethyl ether to remove the diphenyl ether solvent.

-

Dry the beige solid to yield 8-Chloro-2-methylquinolin-4-ol.

-

Step 3 & 4: Synthesis of 8-Chloro-2-methylquinolin-4-amine

-

Rationale: The hydroxyl group at the 4-position is a poor leaving group. It is first converted to a chloro group using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). The resulting 4,8-dichloro-2-methylquinoline is now activated for nucleophilic aromatic substitution. The electron-withdrawing nature of the quinoline nitrogen facilitates attack at the C4 position. The final amination is achieved by heating the dichloro intermediate with a source of ammonia, such as ammonium hydroxide in phenol, which acts as both a solvent and a catalyst.

-

Protocol:

-

Carefully add 8-Chloro-2-methylquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

-

Heat the mixture to reflux for 2-4 hours. The solution should become homogeneous.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Basify the acidic solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 9, causing the 4,8-dichloro-2-methylquinoline intermediate to precipitate.

-

Filter the solid, wash with water, and dry.

-

Combine the crude 4,8-dichloro-2-methylquinoline with phenol and heat to ~120-130 °C to melt.

-

Add concentrated ammonium hydroxide and continue heating in a sealed vessel or under reflux for 8-12 hours.

-

After cooling, add aqueous NaOH to the reaction mixture, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure 8-Chloro-2-methylquinolin-4-amine.

-

Characterization and Data Interpretation

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 8-Chloro-2-methylquinolin-4-amine.

Visualization of the Characterization Workflow

Caption: Standard characterization workflow for synthesized compounds.

Spectroscopic Data

¹H NMR Spectroscopy

-

Principle: ¹H NMR provides information on the number, connectivity, and chemical environment of protons in the molecule.

-

Expected Data: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, the methyl group, and the amine protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (at C2) | ~2.5 - 2.7 | Singlet (s) | N/A |

| -NH₂ (at C4) | ~5.0 - 6.0 | Broad Singlet (br s) | N/A |

| H3 | ~6.5 - 6.7 | Singlet (s) | N/A |

| H5, H6, H7 | ~7.2 - 7.8 | Multiplet (m) or distinct dd/t patterns | ~7-9 |

¹³C NMR Spectroscopy

-

Principle: ¹³C NMR identifies all unique carbon atoms in the molecule.

-

Expected Data: The spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the structure.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | ~20 - 25 |

| Aromatic CH | ~110 - 135 |

| Aromatic C-Cl, C-N, Quaternary C | ~140 - 160 |

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

-

Expected Data: The key absorbances will confirm the presence of the amine and the aromatic quinoline system.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3250 - 3400 (two distinct bands)[5] |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1580 - 1650[5] |

| Aromatic Ring | C=C and C=N Stretch | 1500 - 1620 |

| Aromatic Amine | C-N Stretch | 1250 - 1335[5] |

| Aryl Halide | C-Cl Stretch | 1000 - 1100 |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.

-

Expected Data: High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula C₁₀H₉ClN₂. A key diagnostic feature is the isotopic pattern for chlorine.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (~192.05 g/mol ).

-

Isotopic Pattern: Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the mass spectrum will exhibit two prominent peaks for the molecular ion:

-

An [M]⁺ peak.

-

An [M+2]⁺ peak that is approximately one-third the intensity of the [M]⁺ peak.

-

-

Predicted Monoisotopic Mass: 192.04543 Da.[6]

-

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of 8-Chloro-2-methylquinolin-4-amine, a valuable scaffold for drug discovery and medicinal chemistry. By following the detailed three-stage synthesis and applying the comprehensive characterization workflow, researchers can confidently produce and validate this key chemical intermediate. The provided rationale for each experimental choice and the interpretation of analytical data are intended to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed for their specific research objectives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron Letters, 42(34), 6011-6013. Available from: [Link]

-

Li, P., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. Organic & Biomolecular Chemistry, 19(47), 10334-10338. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

-

O'Neill, P. M., et al. (2006). A Medicinal Chemistry Perspective on 4-Aminoquinoline Antimalarial Drugs. Current Topics in Medicinal Chemistry, 6(5), 479-507. Available from: [Link]

-

Romero, A. H., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. Available from: [Link]

-

Made Easy Pharmacy. (2022). SAR of 4 Aminoquinolines, SAR of Quinolines, (Anti-Malarial Drugs)| Medicinal Chemistry| Made Easy. Retrieved from [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

PubChemLite. (n.d.). 8-chloro-2-methylquinolin-4-amine (C10H9ClN2). Retrieved from [Link]

-

PubMed Central. (2009). 8-Chloro-2-methylquinoline. Retrieved from [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. PubChemLite - 8-chloro-2-methylquinolin-4-amine (C10H9ClN2) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 8-Chloro-2-methylquinolin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-methylquinolin-4-amine

Abstract

8-Chloro-2-methylquinolin-4-amine is a heterocyclic compound belonging to the 4-aminoquinoline class, a scaffold of profound importance in medicinal chemistry. Derivatives of 4-aminoquinoline have been pivotal in the development of therapeutics, most notably antimalarial agents like chloroquine. The specific arrangement of the chloro, methyl, and amino substituents on the quinoline core imparts a unique electronic and steric profile, making it a valuable building block for drug discovery programs, particularly in the design of kinase inhibitors and other targeted agents.[1] Understanding the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective application in research and development. These properties govern its solubility, membrane permeability, metabolic stability, and interaction with biological targets, ultimately dictating its potential as a drug candidate.

This technical guide provides a comprehensive analysis of the core . It is designed for researchers, medicinal chemists, and drug development professionals, offering not only reported data and predictive insights but also the underlying scientific rationale and detailed experimental protocols for their validation. The narrative emphasizes the causal relationships between molecular structure and physical behavior, providing a robust framework for its application in a laboratory setting.

Molecular Profile and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These identifiers are crucial for literature searches, regulatory documentation, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 8-chloro-2-methylquinolin-4-amine | N/A |

| CAS Number | 68017-48-1 | [2] |

| Molecular Formula | C₁₀H₉ClN₂ | Calculated |

| Molecular Weight | 192.65 g/mol | Calculated |

| Canonical SMILES | CC1=CC(=C2C=CC=C(C2=N1)Cl)N | N/A |

The structure of 8-Chloro-2-methylquinolin-4-amine is built upon a rigid, aromatic quinoline core. Key functional groups dictate its chemical behavior:

-

Quinoline Core: A fused bicyclic aromatic system that provides a planar scaffold for interactions with biological targets, such as the ATP-binding pocket of kinases.[1]

-

4-Amino Group: A primary aromatic amine that acts as a key hydrogen bond donor and a basic center, significantly influencing the molecule's pKa and aqueous solubility.

-

8-Chloro Substituent: An electron-withdrawing group that modulates the basicity of the quinoline nitrogen and can participate in halogen bonding, potentially enhancing binding affinity to target proteins.[1]

-

2-Methyl Group: An electron-donating group that can influence the electronic properties of the heterocyclic ring and provide a steric handle for modifying selectivity.

Synthesis and Purification Overview

While multiple synthetic routes to substituted quinolines exist, a common and reliable strategy for preparing 4-aminoquinolines involves the nucleophilic aromatic substitution of a corresponding 4-chloroquinoline precursor.

Plausible Synthetic Pathway

A logical synthesis commences with the amination of 4,8-dichloro-2-methylquinoline. The chlorine atom at the 4-position is significantly more activated towards nucleophilic substitution than the one at the 8-position due to the electronic influence of the ring nitrogen. This differential reactivity allows for selective displacement.

Caption: Plausible synthetic route via SNAr reaction.

General Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of 4-aminoquinoline derivatives.[3]

-

Reaction Setup: In a sealed pressure vessel, combine 4,8-dichloro-2-methylquinoline (1.0 eq) with a suitable solvent such as ethanol or n-butanol.

-

Addition of Amine: Add an excess of the aminating agent. An aqueous or alcoholic solution of ammonia (e.g., 7N ammonia in methanol) is typically used.

-

Heating: Seal the vessel and heat the reaction mixture to 120–140 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (usually 8-24 hours).

-

Workup: After cooling to room temperature, vent the vessel carefully. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a 5% aqueous sodium bicarbonate solution, followed by water and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure 8-Chloro-2-methylquinolin-4-amine.

Core Physicochemical Properties and Their Determination

The therapeutic potential of a molecule is intimately linked to its physicochemical properties. Accurate measurement of these parameters is a cornerstone of drug development.

Acidity and Basicity (pKa)

Scientific Rationale: The pKa value defines the ionization state of a molecule at a given pH. For 8-Chloro-2-methylquinolin-4-amine, there are two primary basic centers: the quinoline ring nitrogen and the exocyclic 4-amino group. The ionization state is critical as it directly impacts aqueous solubility, receptor binding, and the ability to cross biological membranes. A basic compound will be protonated and more soluble in the acidic environment of the stomach but may need to be in its neutral form to permeate the intestinal wall.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility across the titration range.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to refine the pKa values from the derivative of the curve.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.

-

LogP (Partition Coefficient) measures the distribution of the neutral form of the compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.

-

LogD (Distribution Coefficient) is the partition ratio at a specific pH (e.g., physiological pH 7.4) and accounts for all ionic species. It is the more biologically relevant parameter for ionizable compounds.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Phase Preparation: Prepare a buffered aqueous phase at pH 7.4 and presaturate it with n-octanol. Similarly, presaturate n-octanol with the aqueous buffer.

-

Sample Addition: Prepare a stock solution of the compound in the organic phase. Add a known volume of this stock solution to a vial containing a known volume of the aqueous phase.

-

Equilibration: Cap the vial and shake vigorously for 1-2 hours at a constant temperature to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure clear separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and organic (C_oct) phases using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀(C_oct / C_aq).

Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: Agitate the suspension at a constant temperature for at least 24 hours to ensure that equilibrium is reached between the solid and dissolved states.

-

Separation: Filter the suspension through a low-binding 0.45 µm filter to remove all undissolved solids.

-

Quantification: Dilute the resulting saturated solution with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

-

Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Analytical and Spectroscopic Characterization

Cross-validation of data from multiple analytical techniques is essential to unambiguously confirm the structure and purity of the synthesized compound.[4]

Caption: Integrated workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the amine protons. The exact chemical shifts and coupling patterns in the aromatic region (typically 6.5-8.5 ppm) are diagnostic of the substitution pattern.

-

¹³C NMR: The spectrum will display ten unique carbon signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons and the aliphatic methyl carbon.

| Expected ¹H NMR Signals | Predicted δ (ppm) | Multiplicity | Integration |

| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet | 2H |

| Methyl (-CH₃) | ~2.5 | Singlet | 3H |

| Aromatic Protons | 6.5 - 8.5 | Multiplets/Doublets | 4H |

| Expected IR Absorption Bands | Wavenumber (cm⁻¹) | Vibration Type |

| N-H Stretch (Primary Amine) | 3400 - 3250 (two bands) | Asymmetric & Symmetric Stretch |

| Aromatic C-H Stretch | 3100 - 3000 | Stretch |

| C=N, C=C Stretch (Aromatic) | 1620 - 1450 | Ring Stretch |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Stretch |

| C-Cl Stretch | 800 - 600 | Stretch |

| (Data based on typical values for aromatic amines and quinolines)[5] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula. For 8-Chloro-2-methylquinolin-4-amine (C₁₀H₉ClN₂), high-resolution mass spectrometry (HRMS) would provide an exact mass. A key diagnostic feature is the isotopic pattern of the chlorine atom. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:

-

[M]⁺: Corresponding to the molecule with ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule with ³⁷Cl. These peaks will appear in an approximate 3:1 intensity ratio , which is a definitive signature for a monochlorinated compound. The calculated m/z for the protonated molecular ion [M+H]⁺ would be approximately 193.05.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound in drug development.[6]

Protocol: Reversed-Phase HPLC for Purity Analysis

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 225 nm or 254 nm).[6]

-

Analysis: Inject a solution of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Conclusion

8-Chloro-2-methylquinolin-4-amine presents a physicochemical profile characteristic of a drug-like heterocyclic amine. Its ionizable nature, governed by the basic amino and quinoline nitrogen groups, will strongly influence its solubility and permeability across biological pH gradients. The presence of both hydrogen bond donating (amine) and accepting (ring nitrogen) groups, combined with a lipophilic chloro-substituent on a rigid aromatic scaffold, provides a rich set of features for targeted molecular interactions. A thorough characterization, using the integrated analytical workflows described herein, is essential for any researcher aiming to leverage this promising chemical entity in medicinal chemistry and drug discovery. The protocols and insights provided in this guide serve as a validated starting point for its comprehensive evaluation.

References

- BenchChem (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.

- BenchChem (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.

- Walash, M. I., et al. "Determination of Some Quinoline Derivatives with Organic Brominating Agents." Analytical Letters, vol. 16, no. 2.

- Thermo Fisher Scientific. 8-Chloro-2-methylquinoline, 98%.

- ChemicalBook. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis.

- University of Calgary. IR Spectroscopy Tutorial: Amines.

- MDPI. Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid.

- Fisher Scientific. 8-Chloro-2-methylquinoline, 98%.

- IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- Kumar, A., et al. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." PMC.

- Acta Crystallographica Section E. 8-Chloro-2-methylquinoline. PMC - NIH.

- ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.

- BenchChem. Applications of 6-Chloroquinolin-2-amine in Medicinal Chemistry: A Detailed Overview.

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- PMC. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.

- ChemicalBook. 8-Chloroquinoline(611-33-6) 1H NMR spectrum.

- ChemicalBook. 4-AMINO-8-CHLORO-2-METHYLQUINOLINE CAS#: 68017-48-1.

- PubChem. 4-Aminoquinoline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-AMINO-8-CHLORO-2-METHYLQUINOLINE CAS#: 68017-48-1 [m.chemicalbook.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

8-Chloro-2-methylquinolin-4-amine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 8-Chloro-2-methylquinolin-4-amine

Authored by a Senior Application Scientist

Introduction

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of pharmacologically active compounds. Within this broad class, the 4-aminoquinoline core is particularly distinguished, most notably for its profound and enduring impact on the treatment of malaria. Compounds like chloroquine and amodiaquine have saved millions of lives by targeting the parasite responsible for this devastating disease.

This technical guide delves into the mechanism of action of 8-Chloro-2-methylquinolin-4-amine, a specific analogue within this critical chemical class. While direct, extensive literature on this particular molecule is sparse, its structural features allow for a robust and well-grounded hypothesis of its biological activity, primarily derived from the extensively studied mechanisms of its close chemical relatives. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of established principles, field-proven experimental insights, and detailed protocols to facilitate further investigation.

Primary Mechanism of Action: Disruption of Heme Detoxification in Plasmodium

The most probable and potent mechanism of action for a 4-aminoquinoline derivative like 8-Chloro-2-methylquinolin-4-amine is the inhibition of hemozoin formation within the malaria parasite, Plasmodium falciparum. This mechanism is a classic example of exploiting a unique vulnerability in the parasite's lifecycle.

Causality of the Heme Detoxification Pathway

-

Hemoglobin Digestion: During its intraerythrocytic stage, the Plasmodium parasite resides within a digestive vacuole. It voraciously consumes the host cell's hemoglobin as its primary source of amino acids.

-

Release of Toxic Heme: This digestion process releases large quantities of heme (ferriprotoporphyrin IX), a molecule that is highly toxic to the parasite. Free heme can generate reactive oxygen species (ROS) and destabilize membranes, leading to parasite death.

-

Parasite Defense - Hemozoin Formation: To protect itself, the parasite has evolved a crucial detoxification process. It biocrystallizes the toxic heme monomers into an inert, insoluble polymer called hemozoin (also known as the "malaria pigment"). This sequestration prevents heme-mediated damage.

-

The 4-Aminoquinoline Intervention: 8-Chloro-2-methylquinolin-4-amine, as a weak base, is uncharged at physiological pH and readily diffuses across membranes. However, upon entering the parasite's acidic digestive vacuole (pH 4.5-5.0), the amine groups become protonated. This "ion trapping" concentrates the drug to levels several hundred-fold higher than in the host cytoplasm.[1] The protonated drug then binds to the face of heme molecules, effectively capping the growing hemozoin crystal. This prevents further polymerization, leading to a toxic accumulation of free heme.[1]

-

Parasite Lysis: The buildup of free heme overwhelms the parasite's antioxidant defenses, causing oxidative damage to cellular components and ultimately leading to lysis and death of the parasite.

Signaling Pathway Visualization

Caption: Inhibition of heme detoxification by 8-Chloro-2-methylquinolin-4-amine.

Experimental Validation Protocols

To empirically validate the hypothesized mechanism, a series of self-validating and industry-standard assays are required. These protocols are designed to provide clear, quantifiable endpoints.

Protocol 1: In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I)

This assay determines the compound's direct efficacy in inhibiting parasite growth in a red blood cell culture.

Methodology:

-

Parasite Culture: Maintain a synchronous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Compound Preparation: Prepare a 10 mM stock solution of 8-Chloro-2-methylquinolin-4-amine in DMSO. Perform serial dilutions in RPMI-1640 medium to create a range of concentrations (e.g., 1 nM to 10 µM).

-

Assay Plate Setup: In a 96-well plate, add 100 µL of parasitized red blood cell culture (2% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted compound. Include positive (chloroquine) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate for 72 hours under the same culture conditions.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well and incubate in the dark for 1 hour at room temperature.

-

Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Free β-Hematin Inhibition Assay

This assay directly measures the compound's ability to interfere with heme crystallization, providing mechanistic proof.

Methodology:

-

Reagent Preparation:

-

Hemin Stock: Prepare a 2 mM solution of hemin chloride in DMSO.

-

Acetate Buffer: Prepare a 4 M sodium acetate buffer, pH 4.8.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of the hemin stock solution.

-

Add 10 µL of various concentrations of the test compound (dissolved in DMSO).

-

Initiate the reaction by adding 50 µL of the acetate buffer.

-

-

Incubation: Incubate the plate at 60°C for 18-24 hours to allow for β-hematin formation.

-

Washing and Solubilization:

-

Centrifuge the plate and discard the supernatant.

-

Wash the pellet (containing β-hematin) with 200 µL of DMSO to remove unreacted hemin. Repeat this step.

-

After the final wash, dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

-

-

Quantification: Measure the absorbance of the solubilized alkaline hematin at 405 nm using a microplate reader.

-

Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits β-hematin formation by 50% compared to the DMSO control.

Experimental Workflow Diagram

Caption: Workflow for validating the antimalarial mechanism of action.

Potential Secondary Mechanisms and Broader Biological Activities

While heme detoxification is the primary target in malaria, quinoline derivatives are known to possess a range of other biological activities that could contribute to their overall profile or suggest applications beyond infectious diseases.

| Mechanism | Description | Potential Therapeutic Area | Key References |

| Metal Ion Chelation | The quinoline ring system, particularly with nitrogen and amine substituents, can act as a chelator for divalent metal ions like Cu²⁺ and Fe²⁺. This can disrupt the function of essential metalloenzymes in pathogens or cancer cells. | Anticancer, Antibacterial | [2][3] |

| Cytotoxicity / Anticancer | Several 4-aminoquinolines exhibit cytotoxic effects against human cancer cell lines. This is often linked to the disruption of lysosomal function and inhibition of autophagy, a key survival pathway for cancer cells under stress. | Oncology | [4] |

| Antiviral Activity | Some 8-hydroxyquinoline derivatives have shown activity against viruses such as the dengue virus, although the precise mechanism is often multifaceted and may involve interference with viral replication machinery. | Virology | [5] |

Conclusion

Based on its core 4-aminoquinoline structure, the mechanism of action of 8-Chloro-2-methylquinolin-4-amine is confidently hypothesized to be the inhibition of heme polymerization within the digestive vacuole of the Plasmodium parasite. This action leads to a buildup of toxic free heme, inducing oxidative stress and parasite death. The provided experimental protocols offer a robust framework for validating this primary mechanism and quantifying the compound's potency. Further investigation into secondary mechanisms, such as metal chelation and autophagy inhibition, may reveal additional therapeutic potential for this class of compounds in oncology and other disease areas.

References

-

Title: Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction Source: MDPI URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PMC URL: [Link]

-

Title: Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials Source: ResearchGate URL: [Link]

-

Title: Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study Source: RSC Publishing URL: [Link]

-

Title: Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study (Abstract) Source: Europe PMC URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: PubMed URL: [Link]

-

Title: Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]

-

Title: Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4 Source: ResearchGate URL: [Link]

-

Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC URL: [Link]

-

Title: [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity Source: PubMed Central URL: [Link]

-

Title: 8-Chloro-2-methylquinoline Source: PubChem URL: [Link]

-

Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: PMC URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel 8-Chloro-2-methylquinolin-4-amine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, with a rich history of producing impactful therapeutic agents, particularly in the realms of infectious diseases and oncology.[1][2][3] This in-depth technical guide delineates a comprehensive strategy for the discovery and preclinical evaluation of novel derivatives based on the 8-chloro-2-methylquinolin-4-amine core. We will navigate the synthetic intricacies of constructing this specific scaffold, propose methodologies for the generation of a diverse chemical library, and outline a robust pharmacological screening cascade. This document is intended to serve as a practical roadmap for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent heterocyclic motif in a multitude of biologically active compounds.[1] Its rigid structure and versatile substitution patterns have made it a fertile ground for the development of drugs with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][4][5] The 4-aminoquinoline subclass, in particular, has yielded iconic drugs such as chloroquine, which have been pivotal in the fight against malaria.[2][3]

Recent research has continued to unveil the therapeutic potential of substituted quinolines. For instance, various 2-substituted quinoline derivatives have demonstrated significant in vitro cytotoxicity against a range of human cancer cell lines, including breast, cervical, prostate, and lung cancer.[1][4][6][7][8] This guide focuses on the underexplored 8-chloro-2-methylquinolin-4-amine scaffold, a unique substitution pattern that offers opportunities for novel intellectual property and potentially improved pharmacological profiles. The strategic placement of a chloro group at the 8-position and a methyl group at the 2-position may influence the molecule's electronic properties, metabolic stability, and target engagement in ways that differentiate it from more extensively studied quinoline analogs.

Synthesis of the Core Scaffold and Novel Derivatives

The successful exploration of the 8-chloro-2-methylquinolin-4-amine chemical space hinges on a robust and scalable synthetic strategy. Our approach is a multi-step process commencing with the synthesis of a key quinolinol intermediate, followed by chlorination and subsequent amination to introduce the desired side chains.

Synthesis of the 8-Chloro-2-methyl-4-quinolinol Intermediate

The foundational step in our synthetic pathway is the construction of the 8-chloro-2-methyl-4-quinolinol core. This is achieved through a thermal cyclization reaction, a well-established method for forming the quinoline ring system.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 3-[(2-chlorophenyl)imino]butanoic acid ethyl ester (1.0 equivalent) with a high-boiling point solvent such as diphenyl ether (approximately 10-15 volumes).

-

Thermal Cyclization: Heat the reaction mixture with vigorous stirring to an internal temperature of 220 °C. Maintain this temperature for approximately 7-10 minutes.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. As the mixture cools, the desired product, 8-chloro-2-methyl-4-quinolinol, will precipitate as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with a non-polar solvent such as diethyl ether or hexane to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-chloro-2-methyl-4-quinolinol.

Chlorination of the 4-Hydroxy Group

To enable the introduction of the crucial 4-amino functionality, the hydroxyl group of the quinolinol intermediate must be converted to a more reactive leaving group, typically a chlorine atom.

Experimental Protocol:

-

Reaction Setup: In a fume hood, carefully add 8-chloro-2-methyl-4-quinolinol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

-

Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up and Isolation: After completion, cautiously pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This process is highly exothermic and should be performed with extreme care.

-

Purification: The resulting precipitate, 4,8-dichloro-2-methylquinoline, is collected by filtration, washed with cold water, and dried. This intermediate is often used in the next step without extensive purification.

Synthesis of Novel 8-Chloro-2-methylquinolin-4-amine Derivatives

The final step in the synthesis involves the nucleophilic aromatic substitution of the 4-chloro group with a diverse range of primary and secondary amines to generate a library of novel derivatives. This is a critical step for exploring the structure-activity relationship (SAR).

Experimental Protocol (General Procedure):

-

Reaction Setup: Combine 4,8-dichloro-2-methylquinoline (1.0 equivalent) with an excess of the desired amine (2-5 equivalents) either neat or in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Nucleophilic Substitution: Heat the reaction mixture at a temperature ranging from 80°C to 130°C for 6-24 hours. The optimal temperature and reaction time will depend on the reactivity of the specific amine used. Microwave-assisted synthesis can also be employed to accelerate this step.[10]

-

Work-up and Isolation: After cooling, the reaction mixture is typically taken up in an organic solvent like dichloromethane or ethyl acetate and washed successively with an aqueous solution of sodium bicarbonate, water, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 8-chloro-2-methylquinolin-4-amine derivative.

Diagram of the Synthetic Pathway:

Caption: Synthetic pathway for novel 8-chloro-2-methylquinolin-4-amine derivatives.

Pharmacological Evaluation: A Proposed Screening Cascade

Given the known biological activities of related quinoline compounds, a focused screening cascade is proposed to efficiently evaluate the therapeutic potential of the newly synthesized derivatives. The primary focus will be on anticancer and antimalarial activities.

In Vitro Anticancer Activity Screening

The initial evaluation of the synthesized compounds will be through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer, and HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound by plotting the percentage of cell viability against the compound concentration.

Data Presentation:

| Compound ID | R₁ | R₂ | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| Lead-001 | H | -(CH₂)₂-N(CH₃)₂ | Data | Data | Data | Data |

| Lead-002 | H | -Cyclohexyl | Data | Data | Data | Data |

| ... | ... | ... | ... | ... | ... | ... |

This table is a template for presenting the in vitro anticancer screening data.

Diagram of the In Vitro Screening Workflow:

Caption: Workflow for in vitro anticancer evaluation.

In Vitro Antimalarial Activity Screening

The antimalarial potential of the derivatives will be assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

Experimental Protocol (SYBR Green I-based Assay):

-

Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human erythrocytes.

-

Compound Treatment: In a 96-well plate, add serial dilutions of the test compounds to the parasite culture and incubate for 72 hours.

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Determine the IC₅₀ values by comparing the fluorescence of treated wells to that of untreated controls.

In Vivo Efficacy Studies (Proposed)

Promising lead compounds identified from in vitro screening should be advanced to in vivo animal models to assess their efficacy and safety.

-

For Anticancer Activity: Xenograft models in immunocompromised mice, where human tumor cells are implanted, are the standard. Tumor growth inhibition will be the primary endpoint.

-

For Antimalarial Activity: The Plasmodium berghei-infected mouse model is a well-established system for evaluating the in vivo efficacy of antimalarial drug candidates.

Structure-Activity Relationship (SAR) and Future Directions

The data generated from the pharmacological screening will be crucial for establishing a clear structure-activity relationship. Key aspects to investigate will include:

-

The influence of the nature and length of the side chain at the 4-amino position on biological activity.

-

The impact of basicity and lipophilicity of the side chain on potency and selectivity.

-

The potential for bioisosteric replacement of the 8-chloro group to modulate activity and toxicity.

Future work should focus on optimizing the lead compounds through iterative cycles of chemical synthesis and biological testing. Further mechanistic studies will be essential to elucidate the specific molecular targets and pathways through which these novel derivatives exert their therapeutic effects.

Conclusion

The 8-chloro-2-methylquinolin-4-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for the synthesis, diversification, and pharmacological evaluation of derivatives based on this core. By systematically exploring the chemical space and employing a robust screening cascade, there is significant potential to identify lead candidates with improved efficacy and safety profiles for the treatment of cancer and malaria.

References

- Meléndez, C., Barraza, G. A., Arvelo, F., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). Anticancer Agents in Medicinal Chemistry, 15(5), 631-46.

- Semantic Scholar. (2024). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.

- Chen, S. H., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(1), 450-464.

- BenchChem. (2025). Structure-Activity Relationship (SAR)

- ResearchGate. (2008).

- MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.

- Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

- NIH. (2009). Structural modifications of quinoline-based antimalarial agents: Recent developments.

- Quick Company. (n.d.).

- PubMed. (2006).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.

- BenchChem. (2025).

- SpringerLink. (2017).

- PMC. (2011).

- ResearchGate. (2017). (PDF)

- SlideShare. (2023). Quinolines- Antimalarial drugs.pptx.

- PMC. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines.

- MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Wiley Online Library. (2008).

- Google Patents. (n.d.).

- ResearchGate. (2022). Effect of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol and chloroquine on...

- PMC. (2023).

Sources

- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 4. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights | Semantic Scholar [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 8-CHLORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Investigation of 8-Chloro-2-methylquinolin-4-amine: A Guide to Structural Elucidation

Executive Summary: 8-Chloro-2-methylquinolin-4-amine is a heterocyclic compound of significant interest within medicinal chemistry and materials science, often serving as a key building block for more complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. By integrating theoretical principles with practical, field-proven insights, this document serves as a definitive resource for researchers, offering not just data, but a causal explanation of the spectroscopic signatures that define the structure of 8-Chloro-2-methylquinolin-4-amine.

Introduction: The Imperative of Spectroscopic Verification

The biological and chemical properties of a molecule are dictated by its precise three-dimensional structure. For quinoline derivatives, which are prevalent scaffolds in antimalarial and anticancer agents, even minor positional changes of substituents can drastically alter efficacy and toxicity.[1][2] Therefore, rigorous analytical characterization is not merely a procedural step but the foundation of reliable scientific inquiry.

This guide focuses on 8-Chloro-2-methylquinolin-4-amine, detailing the orthogonal spectroscopic methods required for its complete structural assignment. We will explore how ¹H and ¹³C NMR spectroscopy maps the covalent framework, how IR spectroscopy identifies key functional groups, and how mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The synergy of these techniques provides a self-validating system for structural confirmation.

Caption: Plausible ESI-MS/MS fragmentation pathway for 8-Chloro-2-methylquinolin-4-amine.

Summary of Predicted MS Data

| m/z (Mass-to-Charge Ratio) | Proposed Identity | Notes |

| 193.05 / 195.05 | [M+H]⁺ | Molecular ion peak, shows ~3:1 isotopic ratio. |

| 176.02 / 178.02 | [M+H - NH₃]⁺ | Loss of ammonia from the 4-amino group. |

| 158.08 | [M+H - Cl]⁺ | Loss of the chlorine radical (less common in ESI). |

| 130.07 | [C₉H₈N]⁺ | Subsequent loss of HCN from the quinoline ring. |

Note: Fragmentation is complex and other pathways are possible. [3][4]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV), drying gas flow, and temperature, to achieve a stable spray and optimal ion signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500). For MS/MS, select the parent ion (m/z 193) in the first mass analyzer and scan for fragment ions in the second.

Conclusion

The structural elucidation of 8-Chloro-2-methylquinolin-4-amine is achieved through a coordinated, multi-technique spectroscopic approach. NMR spectroscopy provides the definitive map of the proton and carbon skeleton, IR spectroscopy offers rapid confirmation of essential functional groups (notably the primary amine), and mass spectrometry verifies the molecular weight and elemental composition (via isotopic analysis). Together, these methods provide a robust and self-validating dataset that confirms the molecular identity with a high degree of confidence, a critical requirement for any subsequent application in drug development or scientific research.

References

-

Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

-

Mohamed, T. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available at: [Link]

-

Nowik, W., et al. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

-

Sandford, S. A., et al. (2007). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). ResearchGate. Available at: [Link]

-

Khan, S. A., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]

-

Singh, K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. Available at: [Link]

-

Hannan, R. B., et al. (1951). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. ACS Publications. Available at: [Link]

-

de Oliveira, D. N., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

-

Roepe, D., et al. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. PMC. Available at: [Link]

-

Sertbakan, T.R., et al. (2019). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Available at: [Link]

-

Singh, A., et al. (2018). Structure of 4-aminoquinoline derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 8-chloro-2-methylquinolin-4-amine. PubChemLite. Available at: [Link]

-

Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 8-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

Sources

- 1. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Crystal Structure of 8-Chloro-2-methylquinoline and its 4-Amino Derivative

A Senior Application Scientist's Perspective on Molecular Architecture and its Implications for Drug Development

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive analysis of the crystal structure of 8-chloro-2-methylquinoline, a key intermediate in pharmaceutical synthesis. Leveraging crystallographic data, we will delve into the intricacies of its molecular geometry and the non-covalent interactions that govern its solid-state architecture. Furthermore, this whitepaper will extrapolate these findings to predict the structural impact of a 4-amino substitution, a modification of significant interest in the development of antimalarial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships in quinoline-based compounds.

Introduction: The Significance of the Quinoline Core

Quinolines and their derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological activities. From the pioneering antimalarial drug quinine to modern targeted cancer therapies, the quinoline nucleus has proven to be a versatile scaffold for the development of potent and selective therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their ability to interact with specific biological targets.

The subject of this guide, the 8-chloro-2-methylquinoline framework, is a vital building block in the synthesis of more complex molecules. The introduction of a chlorine atom at the 8-position and a methyl group at the 2-position significantly influences the electronic and steric properties of the quinoline ring system, thereby modulating its reactivity and potential for biological interactions. Of particular interest is the 4-amino derivative, as the 4-aminoquinoline core is the hallmark of widely used antimalarial drugs like chloroquine. A detailed understanding of the crystal structure of these molecules provides invaluable insights into their solid-state properties, such as solubility and stability, and informs the design of new derivatives with enhanced therapeutic profiles.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis. The methodologies employed are critical as they directly impact the quality of the final structural model.

Synthesis of 8-Chloro-2-methylquinoline

A reliable method for the synthesis of 8-chloro-2-methylquinoline involves a variation of the Doebner-von Miller reaction. The synthesis of a related compound, 8-chloro-2-methylquinoline, has been reported and involves the reaction of 2-chloroaniline with crotonaldehyde in the presence of an acid catalyst.[1]

Experimental Protocol: Synthesis of 8-Chloro-2-methylquinoline [1]

-

Reaction Setup: A solution of 13 g of 2-chloroaniline in 200 mL of chlorobenzene and 0.5 g of p-toluenesulfonic acid is heated to 393 K.

-

Addition of Reagent: 14 g of crotonaldehyde is added dropwise over a period of 1 hour.

-

Reflux: The reaction mixture is then refluxed for 2 hours.

-

Work-up: The solution is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is recrystallized from dimethylbenzene to obtain the pure 8-chloro-2-methylquinoline as a white solid.

Proposed Synthesis of 8-Chloro-2-methylquinolin-4-amine

Proposed Experimental Protocol: Synthesis of 8-Chloro-2-methylquinolin-4-amine

-

Synthesis of 8-Chloro-2-methyl-4-quinolonol: Following a procedure analogous to that described by ChemicalBook for a similar compound, the corresponding aniline derivative would be reacted to form an imine, followed by cyclization in a high-boiling solvent like diphenyl ether at elevated temperatures.[2]

-

Chlorination: The resulting 8-chloro-2-methyl-4-quinolonol would then be chlorinated, likely using a reagent such as phosphorus oxychloride (POCl₃), to yield 4,8-dichloro-2-methylquinoline.

-

Amination: The final step would involve the nucleophilic substitution of the 4-chloro group with an amino group. This can be achieved by heating the 4,8-dichloro-2-methylquinoline with a source of ammonia, such as a solution of ammonia in ethanol, in a sealed vessel.

Crystallization

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. For 8-chloro-2-methylquinoline, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution at room temperature.[1] This technique allows for the gradual formation of a well-ordered crystal lattice, which is essential for obtaining high-resolution diffraction data.

Crystal Structure Analysis of 8-Chloro-2-methylquinoline

The crystal structure of 8-chloro-2-methylquinoline was determined by single-crystal X-ray diffraction.[1] The key crystallographic data and structural features are summarized below.

Crystallographic Data

| Parameter | Value[1] |

| Chemical Formula | C₁₀H₈ClN |

| Molecular Weight | 177.62 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.7961 (9) |

| b (Å) | 5.0660 (4) |

| c (Å) | 13.1181 (9) |

| V (ų) | 850.38 (11) |

| Z | 4 |

| Temperature (K) | 173 |

Molecular Geometry and Intermolecular Interactions

The molecule of 8-chloro-2-methylquinoline is essentially planar. The crystal packing is characterized by the presence of π-π stacking interactions between the heterocyclic and aromatic rings of adjacent molecules. The centroid-centroid distance between these stacked rings is 3.819 Å, indicating a significant attractive interaction that contributes to the stability of the crystal lattice.[1][3]

Caption: Molecular structure of 8-Chloro-2-methylquinoline.

Structural Insights and Predicted Impact of 4-Amino Substitution

The introduction of an amino group at the 4-position of the 8-chloro-2-methylquinoline scaffold is expected to have a profound impact on the crystal packing and intermolecular interactions. The amino group is a potent hydrogen bond donor, which would likely lead to the formation of a network of intermolecular hydrogen bonds in the solid state.

These hydrogen bonds would likely involve the amino group as the donor and the nitrogen atom of the quinoline ring of an adjacent molecule as the acceptor. This would result in a significantly different crystal packing arrangement compared to the parent 8-chloro-2-methylquinoline, where π-π stacking is the dominant intermolecular force. The formation of strong hydrogen bonds would also be expected to influence the physicochemical properties of the compound, such as its melting point and solubility.

Caption: Hypothesized hydrogen bonding in 8-Chloro-2-methylquinolin-4-amine.

Conclusion

This technical guide has provided a detailed examination of the crystal structure of 8-chloro-2-methylquinoline, a key building block in pharmaceutical chemistry. The analysis of its molecular geometry and the dominant π-π stacking interactions that govern its crystal packing offers valuable insights for researchers in the field. Furthermore, by extrapolating these findings, we have predicted the significant structural changes that would arise from the introduction of a 4-amino group. The anticipated formation of a robust hydrogen-bonding network highlights the profound influence of functional group modifications on the solid-state architecture of quinoline derivatives. A thorough understanding of these structure-property relationships is critical for the rational design of new drug candidates with optimized physicochemical and pharmacological profiles. Future experimental work to determine the crystal structure of 8-chloro-2-methylquinolin-4-amine would be invaluable to validate these predictions and further enrich our understanding of this important class of compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 221113, 8-Chloro-2-methylquinoline. [Link]

-

PubMed. 8-Chloro-2-methyl-quinoline. Acta Crystallogr Sect E Struct Rep Online. 2009 Jun 6;65(Pt 7):o1463. [Link]

-

National Center for Biotechnology Information. 8-Chloro-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, E65(7), o1463. [Link]

-

Crystallography Open Database. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). [Link]

- Nemez, D., Sidhu, B., Carlin, K., Friesen, A., & Herbert, D. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.

-

Patel, H. M., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o978–o979. [Link]

- Google Patents. (1982). Process for the preparation of 4-amino-chloroquinolines. EP0056766B1.

- ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 8-Chloro-2-methylquinolin-4-amine

Abstract

8-Chloro-2-methylquinolin-4-amine is a substituted quinoline, a scaffold of significant interest in medicinal chemistry and drug development. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a detailed exploration of the anticipated solubility and stability characteristics of 8-Chloro-2-methylquinolin-4-amine. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from closely related 4-aminoquinoline analogues, established principles of physical organic chemistry, and modern predictive methodologies. It further outlines detailed, field-proven experimental protocols for the empirical determination of these critical parameters, ensuring a robust framework for researchers.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the realm of antimalarials like chloroquine and hydroxychloroquine. The 4-aminoquinoline pharmacophore is particularly crucial for the biological activity of these compounds. The specific substitutions on the quinoline ring, such as the chloro group at the 8-position and the methyl group at the 2-position of the target compound, are expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and chemical stability. These properties, in turn, govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development pathway.

Physicochemical Properties of 8-Chloro-2-methylquinolin-4-amine

While extensive experimental data for 8-Chloro-2-methylquinolin-4-amine is not publicly available, we can infer its key properties from its constituent parts and related molecules.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₉ClN₂ | |

| Molecular Weight | 192.65 g/mol | |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| pKa (predicted) | ~8-9 (for the quinoline nitrogen) | Analogy to 4-aminoquinolines |

| Appearance | Likely a solid at room temperature | Analogy to related quinolines |

The predicted XLogP3 value of 3.3 suggests that 8-Chloro-2-methylquinolin-4-amine is a lipophilic molecule, which will have significant implications for its solubility.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulability. For 4-aminoquinoline derivatives, solubility is often a challenge, particularly in aqueous media.

Predicted Solubility